molecular formula C132H184F3N35O42 B6295625 H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-OH.TFA CAS No. 138648-77-8

H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-OH.TFA

Cat. No.: B6295625
CAS No.: 138648-77-8
M. Wt: 2990.1 g/mol
InChI Key: IOSMGZSYCCGPRW-DPTLEDCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a linear synthetic peptide modified with trifluoroacetic acid (TFA) as a counterion, a common practice in peptide synthesis to enhance solubility and purification efficiency. The TFA salt further indicates its synthesis via solid-phase peptide synthesis (SPPS) methods, which are widely used for producing high-purity peptides .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C130H183N35O40.C2HF3O2/c1-64(2)45-85(125(200)164-105(66(5)6)127(202)160-89(48-72-27-18-13-19-28-72)120(195)155-87(46-70-23-14-11-15-24-70)117(192)145-69(10)108(183)148-83(37-41-99(172)173)115(190)158-94(55-103(180)181)126(201)165-106(67(7)8)129(204)205)153-111(186)79(29-20-21-43-131)149-113(188)81(35-39-96(133)168)151-121(196)90(50-74-56-136-61-141-74)157-123(198)92(52-76-58-138-63-143-76)161-128(203)104(65(3)4)163-116(191)84(38-42-100(174)175)152-118(193)86(49-73-31-33-77(167)34-32-73)146-97(169)59-140-110(185)95(60-166)162-124(199)93(54-102(178)179)159-122(197)91(51-75-57-137-62-142-75)156-112(187)80(30-22-44-139-130(134)135)150-119(194)88(47-71-25-16-12-17-26-71)154-114(189)82(36-40-98(170)171)147-107(182)68(9)144-109(184)78(132)53-101(176)177;3-2(4,5)1(6)7/h11-19,23-28,31-34,56-58,61-69,78-95,104-106,166-167H,20-22,29-30,35-55,59-60,131-132H2,1-10H3,(H2,133,168)(H,136,141)(H,137,142)(H,138,143)(H,140,185)(H,144,184)(H,145,192)(H,146,169)(H,147,182)(H,148,183)(H,149,188)(H,150,194)(H,151,196)(H,152,193)(H,153,186)(H,154,189)(H,155,195)(H,156,187)(H,157,198)(H,158,190)(H,159,197)(H,160,202)(H,161,203)(H,162,199)(H,163,191)(H,164,200)(H,165,201)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,204,205)(H4,134,135,139);(H,6,7)/t68-,69-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,104-,105-,106-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSMGZSYCCGPRW-DPTLEDCXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C132H184F3N35O42
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2990.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Aggregation Propensity

β-amyloid peptides are prone to self-assembly into β-sheet-rich fibrils via hydrophobic and aromatic interactions. Key features driving aggregation in this peptide include:

Structural Feature Role in Aggregation
Hydrophobic residues (Val, Leu, Phe, Ala)Form a hydrophobic core that promotes clustering
Aromatic residues (Phe, Tyr)Facilitate π-π stacking interactions
Charged residues (Asp, Glu, Arg, His, Lys)Modulate solubility and pH-dependent assembly

Studies on analogous β-amyloid (1-42) show that oxidation of methionine residues (absent in this fragment) accelerates aggregation , but this peptide’s aggregation is primarily driven by its Phe-Phe-Ala motif and C-terminal hydrophobic tail .

Acid-Base Behavior

The peptide contains multiple ionizable groups, influencing its solubility and charge state:

Residue pKa Range Protonation State at pH 7.4
Asp/Glu (acidic)3.9–4.5Deprotonated (−1 charge)
His6.0–6.5Partially protonated (+0.5 charge)
Arg/Lys (basic)10.5–12.5Protonated (+1 charge)

The TFA counterion (pKa ~0.3) remains deprotonated under physiological conditions, leaving the peptide with a net positive charge that enhances solubility in aqueous buffers .

Metal Ion Coordination

Histidine residues (positions 6, 13, 14) and glutamic acid (positions 3, 11, 20) act as ligands for divalent metal ions like Cu²⁺ and Zn²⁺, which are implicated in β-amyloid pathology:

Metal Ion Binding Site Effect
Cu²⁺His13/His14, Glu11Induces oligomerization and redox activity
Zn²⁺Glu3, Asp1/Asp7Promotes rapid aggregation

Metal binding stabilizes β-sheet conformations and accelerates fibril formation .

Enzymatic Degradation

Proteolytic cleavage sites in β-amyloid fragments are retained in this peptide:

Enzyme Cleavage Site Outcome
NeprilysinPhe4-Arg5, Phe19-Phe20Reduces peptide length and toxicity
Insulin-degrading enzyme (IDE)His13-Gln15, Lys16-Leu17Inactivates aggregation-prone regions

Cleavage at these sites diminishes fibril formation and neurotoxicity .

Oxidative Modifications

While lacking methionine, this peptide’s Tyr10 and Phe residues are susceptible to oxidation:

Oxidizing Agent Target Residue Product
HO- (hydroxyl radical)Tyr10Tyr quinone or dityrosine crosslinks
H₂O₂Phe19/Phe20Hydroxyphenylalanine derivatives

Oxidation of Tyr10 enhances crosslinking and stabilizes oligomers .

TFA Counterion Interactions

TFA is a byproduct of solid-phase peptide synthesis (SPPS) and influences the peptide’s physical properties:

Property Effect of TFA
SolubilityEnhances aqueous solubility via ion pairing
StabilityLowers pH (~2–3), reducing deamidation/aspartimide formation
Biological assaysRequires removal via lyophilization or dialysis to avoid cytotoxicity

Scientific Research Applications

2.1. Alzheimer’s Disease Studies

The primary application of H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-OH.TFA is in the study of Alzheimer’s disease pathology. Researchers utilize this peptide to:

  • Investigate the aggregation properties of amyloid beta peptides, which are crucial in understanding plaque formation in Alzheimer's patients.
  • Assess the neurotoxic effects of aggregated forms of Aβ peptides on neuronal cells, providing insights into mechanisms leading to cell death and neurodegeneration .

2.2. Mechanistic Studies

Studies have shown that this peptide can activate various signaling pathways involved in cellular stress responses and inflammation:

  • It has been demonstrated that Aβ peptides can influence kinase activation, which plays a role in cellular signaling related to inflammation and apoptosis .
  • Research indicates that Aβ peptides may also affect cholesterol transport mechanisms within cells, highlighting their role in lipid metabolism disturbances seen in neurodegenerative conditions .

3.1. Drug Development

Due to its structural similarity to amyloid beta-proteins, this compound serves as a lead compound for developing potential therapeutic agents aimed at:

  • Inhibiting amyloid aggregation.
  • Modulating inflammatory responses associated with neurodegeneration .

3.2. Biomarker Identification

This peptide can also be utilized in identifying biomarkers for early diagnosis of Alzheimer’s disease by analyzing its levels and forms in biological fluids from patients . This approach may lead to advancements in diagnostic techniques and therapeutic interventions.

Case Studies

Several studies have highlighted the significance of this compound:

  • Aggregation Studies : Maiti et al. (2024) showed that sulfoxide derivatives of Aβ peptides exhibit similar aggregation kinetics as wild-type Aβ, underscoring the importance of this peptide in understanding amyloid pathology .
  • Neurotoxicity Assessments : Research has demonstrated that exposure to aggregated forms of this peptide leads to significant neuronal cell death, providing a model for studying neurotoxic mechanisms in vitro .
  • Therapeutic Trials : Preliminary trials using modified versions of this peptide have indicated potential for reducing amyloid plaque formation in animal models, suggesting avenues for future clinical applications .

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular responses, including signal transduction pathways that regulate gene expression, cell growth, and apoptosis.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Sequence Homology and Residue Composition

The target peptide shares partial homology with other peptides in the evidence, particularly in regions rich in charged (Asp, Glu, Arg) and aromatic residues:

  • : A shorter fragment, Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln, overlaps with the target’s N-terminal sequence but lacks the C-terminal segment (Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-OH). This truncation may reduce its stability or binding specificity compared to the full-length target .
  • : The cyclic peptide cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) (cTP) shares the Arg-Lys-Asp-Val motif with the target. Cyclization via a Cys residue enhances protease resistance and conformational rigidity, a key advantage over linear peptides like the target .

Structural Modifications

  • Cyclization : cTP () demonstrates that cyclization via disulfide bonds or thioester linkages significantly improves stability and bioactivity compared to linear analogs. The target peptide, being linear, may have a shorter half-life in vivo due to protease susceptibility .
  • Non-Natural Backbones: describes nonapeptides incorporating (R)-3-hydroxybutanoate (β-HAla) residues, which mimic natural amino acids while conferring resistance to enzymatic degradation.

Stability and Bioactivity

Protease Resistance

  • Cyclic peptides like cTP () exhibit prolonged stability due to their constrained structures. In contrast, linear peptides such as the target are more prone to cleavage at terminal or internal flexible regions (e.g., His-Asp-Ser motifs) .

Comparative Data Table

Compound Sequence/Modifications Molecular Weight Key Features Reference
Target Peptide Linear, TFA salt, His/Tyr-rich Not provided Potential metal binding, protease-sensitive
cTP (cyclo-Cys-Arg-Lys-Asp-Val-Tyr-) Cyclic, disulfide bond 764.4 Da Enhanced stability, recombinant production
Nonapeptide 29a (H-Gly-Arg-Ala-(R-β-HAla)4-Lys-OH) β-hydroxybutanoate backbone 1542 Da Protease resistance, structural mimicry
Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln Linear, truncated analog of target peptide Not provided Lower stability, catalog-listed

Biological Activity

H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-OH.TFA is a peptide that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and other health benefits. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

1. Structure and Properties

The compound is a peptide composed of 24 amino acids with a trifluoroacetate (TFA) salt form, which enhances its solubility and stability. Its molecular structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications.

2. Biological Activities

2.1 Neuroprotective Effects

Research indicates that peptides similar to H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val have neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity, which is implicated in Alzheimer's disease (AD). Studies have shown that these peptides can modulate oxidative stress and apoptosis in neuronal cells, potentially reducing cognitive decline associated with AD .

2.2 Antioxidant Activity

Peptides exhibit significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. The presence of specific amino acids such as histidine and tyrosine contributes to their ability to scavenge free radicals and reduce cellular damage .

2.3 Anti-inflammatory Properties

Inflammation is a key factor in many chronic diseases, including neurodegenerative disorders. The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses, thus providing a protective effect on neural tissues .

3.1 Case Studies

Several studies have investigated the effects of similar peptides on animal models:

  • Cognitive Function Improvement : In rodent models, administration of peptides analogous to H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val demonstrated improved cognitive functions and reduced Aβ plaque accumulation in the brain .
  • Oxidative Stress Reduction : Peptides were shown to significantly lower levels of reactive oxygen species (ROS) in neuronal cultures exposed to Aβ, suggesting a protective mechanism against oxidative damage .

3.2 Comparative Analysis

A comparative analysis of various bioactive peptides highlights the distinct biological activities attributed to their amino acid composition:

Peptide Neuroprotective Antioxidant Anti-inflammatory
H-Asp-Ala-Glu-Phe-Arg...YesYesYes
Similar Peptide AYesModerateYes
Similar Peptide BNoHighModerate

4. Conclusion

This compound shows promising biological activities that could be harnessed for therapeutic purposes, particularly in neuroprotection and oxidative stress mitigation. Continued research is essential to fully elucidate its mechanisms of action and potential clinical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.